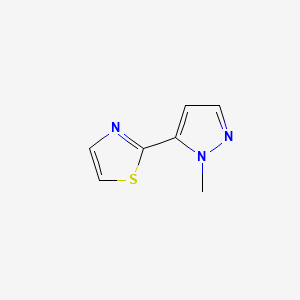

2-(1-methyl-1H-pyrazol-5-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1269292-62-7 |

|---|---|

Molecular Formula |

C7H7N3S |

Molecular Weight |

165.214 |

IUPAC Name |

2-(2-methylpyrazol-3-yl)-1,3-thiazole |

InChI |

InChI=1S/C7H7N3S/c1-10-6(2-3-9-10)7-8-4-5-11-7/h2-5H,1H3 |

InChI Key |

XJAVYPVFKBAKDC-UHFFFAOYSA-N |

SMILES |

CN1C(=CC=N1)C2=NC=CS2 |

Synonyms |

2-(1-Methyl-1H-pyrazol-5-yl)thiazole |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 5 Yl Thiazole and Its Analogs

Classical and Contemporary Synthesis Routes for Pyrazolylthiazole Core Structures

The most fundamental and widely adopted method for synthesizing the pyrazolyl-thiazole scaffold is the Hantzsch thiazole (B1198619) synthesis. This classical approach involves the cyclocondensation reaction between a thioamide and an α-halocarbonyl compound. In the context of 2-(pyrazol-5-yl)thiazoles, the key precursors are a pyrazole-5-carbothioamide and a substituted α-haloketone, typically a phenacyl bromide. nih.govnih.gov

The general reaction sequence can be outlined as follows:

A pyrazole-4-carbaldehyde is reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. nih.gov

This intermediate then undergoes cyclization with a substituted phenacyl bromide in a suitable solvent like ethanol (B145695) under reflux conditions to yield the final 2-(pyrazol-5-yl)thiazole derivative. nih.govnih.govacs.org

A common contemporary variation involves a multi-step, one-pot synthesis. For instance, a chalcone, derived from an appropriately substituted acetophenone (B1666503) and benzaldehyde, undergoes a cyclocondensation reaction with thiosemicarbazide to form a 4,5-dihydropyrazole-1-carbothioamide. nih.goviucr.org This intermediate is then reacted in situ or in a subsequent step with an α-haloketone to afford the target thiazolyl-dihydropyrazole. nih.goviucr.org This latter approach allows for the introduction of diverse substituents on both the pyrazole (B372694) and thiazole rings.

Regioselective Synthesis Strategies for Functionalized 2-(1-methyl-1H-pyrazol-5-yl)thiazole Derivatives

Regioselectivity is crucial when synthesizing functionalized pyrazolylthiazoles, particularly when using unsymmetrical reagents that could lead to multiple isomeric products. A significant strategy for achieving regiocontrol involves the condensation of a pyrazole-1-carbothioamide with an unsymmetrical 1,3-diketone. nih.govresearchgate.net Studies have shown that under solvent-free conditions, using N-bromosuccinimide (NBS) as a catalyst, this reaction can proceed with high regioselectivity to yield 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles. nih.govresearchgate.net The reaction mechanism is believed to proceed in a way that dictates the specific orientation of the acyl group on the thiazole ring.

Another approach to ensure regioselectivity is through programmed C-H activation, which allows for the sequential and controlled introduction of functional groups at specific positions (C2, C4, and C5) of the thiazole ring. rsc.org Furthermore, the reaction of fluoroalkyl ynones with binucleophiles like hydrazines can be controlled to produce specific 3- or 5-fluoroalkyl-substituted pyrazoles, which can then be elaborated into the desired thiazole derivatives. enamine.net

The table below summarizes a regioselective synthesis of 5-acylfunctionalized pyrazolylthiazoles.

| Starting Materials | Reagent | Conditions | Product | Yield (%) | Ref |

| 3,5-dimethyl-1H-pyrazole-1-carbothioamide, 1-phenylbutane-1,3-dione | NBS | Solvent-free, grinding | 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one | High | researchgate.net |

| 3,5-dimethyl-1H-pyrazole-1-carbothioamide, 1-(4-chlorophenyl)butane-1,3-dione | NBS | Solvent-free, grinding | 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazol-5-yl)ethan-1-one | High | researchgate.net |

Green Chemistry Principles in Pyrazolylthiazole Synthesis

The integration of green chemistry principles into the synthesis of pyrazolylthiazoles is an area of active research, aiming to create more sustainable and environmentally benign processes. nih.gov Key strategies include the use of solvent-free reaction conditions, employing water as a solvent, and the application of microwave irradiation. nih.govresearchgate.netrsc.org

One notable eco-friendly method is the N-bromosuccinimide-assisted regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles, which is performed under solvent-free conditions at room temperature, significantly reducing waste and energy consumption. researchgate.net Similarly, solventless condensation of a diketone and a hydrazine (B178648) using a catalytic amount of sulfuric acid represents another green approach to forming the pyrazole core, which is a precursor to the final target molecule. rsc.org The use of visible-light-driven organocatalysis for aerobic oxidation steps in heterocyclic synthesis also aligns with green principles by using inexpensive and readily available molecular oxygen as the oxidant. rsc.org

Microwave-Assisted Synthetic Approaches to Pyrazolylthiazole Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the construction of heterocyclic scaffolds like pyrazolylthiazoles. researchgate.net This non-traditional energy source often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govdergipark.org.tr

Microwave irradiation has been successfully applied to various steps in pyrazolylthiazole synthesis, including multi-component reactions (MCRs). nih.govmdpi.com For example, a one-pot, three-component synthesis of pyrazole-based azoles can be efficiently achieved under controlled microwave heating, showcasing the method's ability to enhance reaction rates and, in some cases, improve regioselectivity. nih.govmdpi.com The synthesis of pyrazole derivatives bearing a 1,2,3-triazole scaffold has also been effectively conducted using microwave assistance, demonstrating the broad applicability of this technique. semanticscholar.org

The following table compares conventional and microwave-assisted synthesis for a pyrazole derivative, illustrating the typical advantages of microwave heating.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref |

| Synthesis of 1-carboamidopyrazolo[3,4-b]quinolines | ~20 hours (reflux in ethanol) | 8-10 minutes (solvent-free) | Significant time reduction | dergipark.org.tr |

| One-pot synthesis of thiazolyl-pyridazinediones | Longer reaction times | 4-8 minutes | Shorter reaction times, high yields | mdpi.com |

Synthesis of Advanced Precursors and Intermediates for this compound Construction

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors and intermediates. acints.comcphi-online.com For the Hantzsch-type synthesis of 2-(pyrazol-5-yl)thiazoles, the primary intermediates are pyrazole-carbothioamides and α-haloketones.

The synthesis of the pyrazole-carbothioamide intermediate often begins with a suitable pyrazole precursor. A multi-step route can be employed:

Condensation of an acetyl thiophene (B33073) or similar ketone with a hydrazine (e.g., phenyl hydrazine) yields a hydrazone. nih.gov

This hydrazone is then cyclized using an agent like phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form a pyrazole-4-carbaldehyde. nih.gov

The resulting aldehyde is reacted with thiosemicarbazide, often with an acid catalyst, to produce the crucial thiosemicarbazone or pyrazoline-carbothioamide intermediate. nih.govnih.govnih.gov

Diversification and Derivatization Strategies for Pyrazolylthiazole Compounds

To explore structure-activity relationships and develop analogs with varied properties, extensive diversification and derivatization of the pyrazolylthiazole scaffold are necessary. A primary strategy involves using a wide array of substituted precursors during the initial synthesis. For example, by employing various substituted phenacyl bromides in the Hantzsch reaction, a library of 2-(pyrazol-5-yl)thiazoles with different aryl groups at the 4-position of the thiazole ring can be generated. nih.govnih.govacs.org

This approach has been used to synthesize series of derivatives with substituents such as -OCH₃, -NO₂, -F, -Cl, -Br, and -CH₃ on the phenyl ring of the thiazole moiety. nih.gov Post-synthetic modification is another powerful tool. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce new carbon-carbon bonds. researchgate.net Furthermore, programmed C-H activation offers a sophisticated method for the sequential and regioselective functionalization of the thiazole ring after the core structure is already formed. rsc.org These strategies allow for the systematic modification of the molecule to produce a diverse range of compounds. nih.gov

The table below showcases the diversification of the pyrazolyl-thiazole scaffold by varying the substituent on the phenacyl bromide precursor.

| Pyrazoline-carbothioamide Precursor | Substituted Phenacyl Bromide (R group) | Product | Yield (%) | Ref |

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 4-chlorophenacyl bromide | 2-(...)thiazole with R=4-Cl | Excellent | nih.govacs.org |

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 4-fluorophenacyl bromide | 2-(...)thiazole with R=4-F | Excellent | nih.govacs.org |

| Thiophene-based thiosemicarbazone | 4-methoxyphenacyl bromide (R=4-OCH₃) | Thiophene-pyrazolyl-thiazole with R=4-OCH₃ | --- | nih.gov |

| Thiophene-based thiosemicarbazone | 4-nitrophenacyl bromide (R=4-NO₂) | Thiophene-pyrazolyl-thiazole with R=4-NO₂ | --- | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of Pyrazolylthiazole Structures

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of 2-(1-methyl-1H-pyrazol-5-yl)thiazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of pyrazolylthiazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the molecular framework and the position of substituents.

In the ¹H NMR spectrum of pyrazolylthiazole derivatives, the protons on the pyrazole (B372694) and thiazole (B1198619) rings exhibit characteristic chemical shifts. For instance, in a series of 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives, the protons of the pyrazoline ring show distinct signals. Typically, the CH₂ protons appear as two double doublets, a result of both geminal and vicinal coupling, while the CH proton also appears as a double doublet. nih.govresearchgate.net For example, in 2-(3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole, the CH₂ protons of the pyrazoline ring resonate at approximately 3.28 ppm and 3.99 ppm, with the pyrazolinyl CH proton appearing at 5.59 ppm. nih.gov The methyl group protons on the pyrazole ring, such as in 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), typically appear as a singlet around 2.34 ppm. mdpi.com The thiazole ring proton often appears as a singlet in the aromatic region, for instance at 7.25 ppm. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of the carbon atoms in the heterocyclic rings and any substituents. In pyrazolylthiazole derivatives, the carbon atoms of the pyrazole ring typically resonate at specific chemical shifts; for example, signals at approximately 153.7 ppm, 130.3 ppm, and 118.7 ppm have been assigned to pyrazole carbons in one such derivative. nih.gov The carbons of the thiazole ring also show characteristic signals. The substituent groups, such as methyl carbons, appear at higher fields, for example around 14.1-21.3 ppm. researchgate.netekb.eg

The following table summarizes representative ¹H NMR spectral data for a selection of pyrazolylthiazole derivatives, illustrating the characteristic chemical shifts observed.

Interactive Table 1: ¹H NMR Spectral Data for Selected Pyrazolylthiazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole | DMSO-d₆ | Pyrazoline CH₂ | 3.28 | dd | 7.7, 17.8 | nih.gov |

| Pyrazoline CH₂ | 3.99 | dd | 11.8, 17.8 | nih.gov | ||

| Pyrazoline CH | 5.59 | dd | 7.7, 11.8 | nih.gov | ||

| Thiazole CH | 7.25 | s | - | nih.gov | ||

| Me | 2.18 | s | - | nih.gov | ||

| 1-(2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one | DMSO-d₆ | Pyrazoline CH₂ | 3.33 | dd | 12.5, 8.1 | ekb.eg |

| Pyrazoline CH₂ | 3.93 | dd | 13.7, 4.3 | ekb.eg | ||

| Pyrazoline CH | 5.63 | dd | 8.5, 11.5 | ekb.eg | ||

| Me | 2.32, 2.35, 2.36 | s | - | ekb.eg | ||

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | CDCl₃ | Pyrazole CH | 6.37 | s | - | mdpi.com |

| Me | 2.34 | s | - | mdpi.com |

Infrared and Mass Spectrometric Analyses in Pyrazolylthiazole Structural Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for identifying functional groups and confirming the molecular weight of pyrazolylthiazole derivatives.

IR spectroscopy is particularly useful for identifying characteristic vibrational frequencies of bonds within the molecule. The C=N stretching vibration of both the pyrazole and thiazole rings typically appears in the range of 1630-1580 cm⁻¹. ekb.egdpkmr.edu.inorientjchem.org Aromatic C=C stretching vibrations are observed between 1550 and 1400 cm⁻¹. ekb.eg If a carbonyl group is present as a substituent, a strong absorption band will be observed in the region of 1700-1665 cm⁻¹. ekb.eg For instance, in 1-(2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one, the C=O stretch is seen at 1665 cm⁻¹. ekb.eg Aliphatic C-H stretching vibrations are typically found in the 3000-2900 cm⁻¹ region. ekb.eg

Mass spectrometry provides the molecular weight of the compound and offers insights into its fragmentation pattern, which can further support the proposed structure. The molecular ion peak (M⁺) is a key piece of information. For example, the mass spectrum of 1-(2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one shows a molecular ion peak corresponding to its molecular weight. ekb.eg Fragmentation patterns can involve the cleavage of the pyrazole or thiazole rings, or the loss of substituents. documentsdelivered.com

The table below presents characteristic IR absorption bands and mass spectrometry data for representative pyrazolylthiazole derivatives.

Interactive Table 2: IR and MS Data for Selected Pyrazolylthiazole Derivatives

| Compound | IR (KBr, cm⁻¹) ν(C=N) | IR (KBr, cm⁻¹) ν(C=O) | MS (m/z) [M⁺] | Reference |

| 1-(2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one | 1620 | 1665 | 435.54 | ekb.eg |

| 2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | 1615 | - | 455.58 | ekb.eg |

| 2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole | 1630 | - | 508 | orientjchem.org |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives | - | - | - | nih.gov |

Single Crystal X-ray Diffraction for Definitive Pyrazolylthiazole Geometry Determination

For several pyrazolylthiazole derivatives, X-ray crystallography has confirmed the planar nature of the pyrazole and thiazole rings and has elucidated the relative orientation of these rings and any substituents. nih.govscispace.comiucr.org For example, the crystal structure of 2-[1-(5-methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine revealed that the three heterocyclic rings are nearly coplanar. scispace.com The bond lengths and angles obtained from X-ray diffraction are consistent with the expected values for such heterocyclic systems. scispace.com

Crystallographic studies also provide insight into the intermolecular interactions that govern the packing of molecules in the solid state, such as π-π stacking and hydrogen bonding. iucr.orgresearchgate.net In the crystal structure of 5-(4-fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, aromatic π–π stacking interactions between the pyrazole and tolyl rings link the molecules into centrosymmetric dimers. iucr.org

The table below summarizes key crystallographic data for a pyrazolylthiazole derivative, showcasing the level of detail provided by this technique.

Interactive Table 3: Crystallographic Data for 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₀N₄S | scispace.com |

| Crystal System | Monoclinic | scispace.com |

| Space Group | P2₁/c | scispace.com |

| a (Å) | 5.6627(10) | scispace.com |

| b (Å) | 27.640(5) | scispace.com |

| c (Å) | 7.5634(14) | scispace.com |

| β (°) | 99.976(3) | scispace.com |

| Volume (ų) | 1166.0(4) | scispace.com |

| Z | 4 | scispace.com |

Computational and Theoretical Investigations of 2 1 Methyl 1h Pyrazol 5 Yl Thiazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. researchgate.netnih.gov DFT calculations, often performed at levels like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d), allow for the prediction of molecular geometries and the analysis of electronic properties. nih.govresearchgate.netkbhgroup.inresearchgate.net

Studies on related pyrazole (B372694) and thiazole (B1198619) derivatives have shown that these molecules often adopt a planar conformation, which is stabilized by intramolecular interactions and conjugated π-systems. nih.govresearchgate.net For instance, investigations into 3-(2-furyl)-1H-pyrazole-5-carboxylic acid revealed a planar structure. nih.govresearchgate.net The geometry of thiazole azo dyes has also been monitored using DFT, indicating that donor and acceptor groups may deviate from the plane of the thiazole azo spacer. mdpi.com

DFT studies on pyrazolyl-thiazole derivatives of thiophene (B33073) have been conducted to understand their electronic properties, which in turn helps to interpret their biological activities. nih.govrsc.org These computational analyses provide a foundational understanding of the molecule's spatial arrangement and electron distribution, which are critical for its reactivity and interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of Pyrazolylthiazole Derivatives

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and stability. nih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. nih.govwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap generally signifies higher reactivity and lower stability, as less energy is required for electronic excitation. nih.govnih.gov In studies of pyrazolyl-thiazole derivatives, FMO analysis has been used to correlate electronic structure with biological activity. nih.gov For example, in a series of pyrazolyl–thiazole derivatives of thiophene, compounds with strong electron-withdrawing groups exhibited smaller energy gaps, suggesting enhanced reactivity. nih.gov Conversely, derivatives with weak electron-withdrawing groups showed larger energy gaps, indicating greater chemical stability. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyrazolyl-Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Derivative with weak electron-withdrawing group | High | Low | Large | nih.gov |

| Derivative with strong electron-withdrawing group | Low | High | Small | nih.gov |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | ~4.458 | nih.govresearchgate.net |

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity. researchgate.net The MESP map displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net

Red regions on an MESP map indicate negative potential, highlighting electron-rich areas that are prone to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net This visual representation of charge distribution is instrumental in predicting how a molecule will interact with other chemical species. researchgate.net For pyrazole and thiazole derivatives, MESP analysis has been used to identify reactive sites and understand intermolecular interactions. researchgate.netresearchgate.net

In Silico Molecular Docking Simulations for Ligand-Target Interactions

In silico molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. eurasianjournals.comdigitellinc.com This technique is widely used in drug discovery to understand the binding mechanisms and affinities of potential therapeutic agents. nih.govdigitellinc.com

For pyrazolyl-thiazole systems, molecular docking studies have been performed to investigate their interactions with various biological targets, such as enzymes and receptors. nih.govrsc.org These simulations can reveal key binding interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the ligand's biological activity. nih.gov

For instance, docking studies on pyrazolyl-thiazole derivatives have been used to elucidate their potential as antimicrobial and anticancer agents by simulating their binding to specific protein targets. nih.govnih.govnih.gov The results of these simulations often correlate well with experimental findings, providing a rational basis for the design of more potent and selective compounds. nih.govrsc.org

Table 2: Examples of Molecular Docking Studies on Pyrazole-Thiazole Derivatives

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

| Pyrazolyl-thiazole derivatives of thiophene | Penicillin-binding proteins, Sterol 14α-demethylase | - | nih.gov |

| Imidazole-thiazole hybrids | 1EA1, 6LUD | п-п stacking, pi-cation interactions, hydrogen bonds, halogen bonds | nih.gov |

| Pyrazole incorporated thiadiazoles | Dihydrofolate reductase (DHFR) | - | researchgate.net |

| Pyrazolo-thiazole substituted pyridines | Topoisomerase II | - | nih.gov |

This table provides examples of docking studies on related heterocyclic systems to illustrate the application of this computational technique.

Computational Exploration of Reaction Mechanisms and Stability

Computational methods, particularly DFT, are also employed to explore the mechanisms of chemical reactions and to assess the stability of different molecular structures. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction pathway. researchgate.net

Studies on pyrazole and pyrazolone (B3327878) derivatives have utilized computational approaches to investigate their antioxidant activity, predicting that certain derivatives preferably interact with free radicals through a hydrogen atom transfer mechanism. researchgate.net Furthermore, theoretical investigations can shed light on the relative stability of different tautomers and isomers of pyrazole-containing compounds. researchgate.net For thiazole azo dyes, DFT calculations have been used to monitor their structure and reactivity. mdpi.com These computational explorations are vital for understanding the fundamental chemical behavior of these compounds and for designing new synthetic routes. researchgate.net

Structure Activity Relationship Sar Studies of Pyrazolylthiazole Derivatives

Correlating Structural Modulations with Modulated Biological Activities

The biological activity of pyrazolylthiazole derivatives can be significantly altered by introducing various substituents at different positions on both the pyrazole (B372694) and thiazole (B1198619) rings. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Studies on a series of pyrazole-thiazole hybrids have demonstrated a clear correlation between structural features and anti-inflammatory activity. For instance, in a series of pyridine- and thiazole-based hydrazides, the presence of hydroxyl and methoxy (B1213986) groups on a phenyl ring attached to the core structure was found to drastically enhance anti-inflammatory activity. acs.org This suggests that electron-donating groups and the potential for hydrogen bonding are crucial for this biological effect.

The antimicrobial properties of pyrazolylthiazole derivatives are highly dependent on the nature and position of substituents. In a study of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, specific substitutions were found to enhance activity against particular microbial strains. nih.gov For example, compounds with an unsubstituted phenyl group at the 5-position of the pyrazole ring and a substituted phenyl group at the 4-position of the thiazole ring showed notable activity against Proteus mirabilis. nih.gov Specifically, derivatives with 4-fluoro and 4-methoxy substituents on the thiazole's phenyl ring were effective. nih.gov

Furthermore, the presence of two thiazole moieties linked through a hydrazone group has been associated with increased antibacterial and antifungal activity. mdpi.com In another series of pyrazole-thiazolidinone hybrids, the introduction of chlorine, nitro, or hydroxyl groups in the para-position of a benzene (B151609) ring led to a two- to four-fold increase in activity compared to the unsubstituted phenyl-thiazolidinones. nih.gov

The following table summarizes the antimicrobial activity of selected 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives:

| Compound ID | R1 (at pyrazole-C5) | R2 (at thiazole-C4) | Zone of Inhibition (mm) against P. mirabilis |

| 10a | H | H | Good |

| 10c | H | 4-F | Good |

| 10d | H | 4-OCH3 | Good |

| 10g | 4-Cl | 4-OCH3 | Good |

| 10h | 4-Cl | 4-Cl | Good |

| 10i | 4-Cl | 4-F | Good |

| 10j | 4-Cl | 4-NO2 | Good |

| 10o | 4-OCH3 | 4-Cl | Good |

| 10t | 4-F | 4-OCH3 | Good |

Data sourced from a study on the synthesis and biological screening of new 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives as potential antimicrobial agents. nih.gov

A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has shown potent anti-proliferative activity against a range of tumor cell lines. nih.gov The synthesis and structure-activity relationships of this series were explored, highlighting the importance of the carboxylic acid functionality and substitutions on the thiazole ring for antitumor effects. nih.gov One compound from this class demonstrated selective inhibition of a human B-cell lymphoma cell line and induced cell cycle arrest at the G0/G1 interphase. nih.gov

Identification of Key Pharmacophoric Elements within Pyrazolylthiazole Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrazolylthiazole derivatives, several key pharmacophoric elements have been identified through extensive SAR studies.

The core pyrazole and thiazole rings themselves constitute the fundamental scaffold necessary for activity. researchgate.net The relative orientation of these two rings is critical. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a versatile scaffold in drug design, capable of engaging in various interactions with biological targets. nih.gov

Specific substituents at key positions act as crucial pharmacophoric features:

Hydrogen Bond Donors and Acceptors: The presence of groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups, is often correlated with enhanced biological activity. acs.orgnih.gov These groups can form key interactions with amino acid residues in the active site of target proteins.

Aromatic and Lipophilic Groups: Phenyl rings and other aromatic or lipophilic substituents are frequently incorporated to enhance binding affinity through hydrophobic interactions. nih.govresearchgate.net The electronic nature of these rings, modulated by electron-donating or electron-withdrawing groups, can fine-tune the activity. nih.govnih.gov

Halogen Atoms: The introduction of halogen atoms like fluorine, chlorine, and bromine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov They can alter lipophilicity, metabolic stability, and binding interactions through halogen bonding.

Rational Design Principles for Optimized Pyrazolylthiazole Analogues

The insights gained from SAR and pharmacophore modeling provide a foundation for the rational design of new pyrazolylthiazole analogues with improved potency, selectivity, and pharmacokinetic profiles.

One key design strategy is molecular hybridization , which involves combining the pyrazolylthiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. nih.govrsc.org

Another principle is the optimization of substituents on the core scaffold. Based on SAR data, specific substitutions can be strategically chosen to enhance a particular biological activity. For example, to improve anti-inflammatory properties, the incorporation of electron-donating groups and hydrogen bond donors on an appended phenyl ring would be a rational approach. acs.org For antimicrobial agents, the introduction of halogens or methoxy groups at specific positions on the aryl substituents has proven effective. nih.gov

Constrained analogy , a strategy where flexible parts of a molecule are rigidified, can also be employed. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a target.

The development of bis-pyrazolylthiazole derivatives, where two pyrazolylthiazole units are linked together, has shown promise in enhancing cytotoxicity against cancer cells, suggesting that dimerization can be a valuable design principle. nih.gov

By systematically applying these rational design principles, researchers can navigate the chemical space of pyrazolylthiazole derivatives to develop novel drug candidates with optimized therapeutic potential.

Mechanistic and Target Oriented Biological Investigations of Pyrazolylthiazole Compounds

Exploration of Antimicrobial Efficacy: Antibacterial and Antifungal Mechanisms

The pyrazolylthiazole scaffold is a cornerstone in the development of new antimicrobial agents, demonstrating activity against a spectrum of bacterial and fungal pathogens. nih.govnih.gov The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular structures.

Molecular docking studies suggest that pyrazolyl-thiazole derivatives can target and interact with penicillin-binding proteins (PBPs) and sterol 14α-demethylase, providing insight into their antibacterial and antifungal activities, respectively. nih.gov Some derivatives are reported to inhibit bacterial DNA gyrase B and dihydrofolate reductase (DHFR). nih.gov The combination of the pyrazole (B372694) moiety with other pharmacophores like coumarin, thiazole (B1198619), and oxadiazole is a key strategy in developing agents to combat antimicrobial resistance. nih.gov

Research has shown that certain pyrazolyl-thiazole derivatives exhibit significant zones of inhibition against various bacterial strains. For instance, specific thiophene-containing derivatives showed high activity against Bacillus subtilis and Bacillus megaterium. nih.gov Other studies have identified pyrazole derivatives with potent bactericidal and fungicidal effects, with minimum inhibitory concentration (MIC) values sometimes lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov For example, pyrazole derivatives 4a, 5a, 7b, 10, and 13 displayed excellent activities with inhibition zones ranging from 25 to 33 mm against bacterial pathogens and 28 to 32 mm against fungal pathogens. nih.gov These compounds often act synergistically with established drugs like Ciprofloxacin and Ketoconazole, reducing their effective MICs. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Pyrazolylthiazole Derivatives

This table summarizes the antimicrobial efficacy of various pyrazolylthiazole derivatives against selected bacterial and fungal strains, highlighting their zones of inhibition or minimum inhibitory concentration (MIC) values.

| Compound | Target Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 7c | Bacillus subtilis | Inhibition Zone | 16 mm | nih.gov |

| Compound 7d | Bacillus megaterium | Inhibition Zone | 16 mm | nih.gov |

| Compound 7g | Multiple Strains | Inhibition Zone | 15–16 mm | nih.gov |

| Compound 12k | General Antimicrobial | MIC | 4.0 μg/ml | nih.gov |

| Compound 12e | General Antimicrobial | MIC | 4.8 μg/ml | nih.gov |

| 21a | Antibacterial | MIC | 62.5–125 µg/mL | nih.gov |

| 21a | Antifungal | MIC | 2.9–7.8 µg/mL | nih.gov |

Cellular Antiproliferative and Anticancer Mechanisms of Action

Pyrazolylthiazole derivatives have emerged as potent antiproliferative agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms. A notable class, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, demonstrates potent anti-proliferative activity against numerous tumor cell lines. nih.gov One compound from this class, designated as compound 14, was found to induce cell cycle arrest at the G0/G1 interphase in a distinct set of cancer cell types, including human B-cell lymphoma (BJAB), with no observed effects on normal human cells. nih.gov Further investigation into a related compound, BTM-3528, revealed that it activates the Integrated Stress Response (ISR) through the mitochondrial protease OMA1, leading to apoptosis in tumor cells. researchgate.net

Other thiazole analogues have shown significant anti-proliferative effects, particularly in liver carcinoma (HEPG2) cell lines. scirp.org The proposed mechanism involves the inhibition of superoxide (B77818) dismutase (SOD) and cytochrome P-450 2A6 (CYP2A6) enzymes in the liver, interfering with both apoptotic signaling and free radical processing. scirp.org

Thiazolyl-pyrazoline derivatives have also been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. scienceopen.com Compounds 7g and 7m, for example, showed potent antiproliferative activity against breast cancer (T-47D) and lung cancer (A549) cell lines. scienceopen.com Their mechanism involves inducing apoptosis and causing a sub-G1 phase arrest in the cell cycle, consistent with EGFR inhibition. scienceopen.com

Table 2: Anticancer Activity of Selected Pyrazolylthiazole Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of various pyrazolylthiazole derivatives against different human cancer cell lines, indicating their antiproliferative potency.

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HEPG2 (Liver Carcinoma) | 23.8 μg/ml | scirp.org |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HCT116 (Colon Carcinoma) | 50 μg/ml | scirp.org |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | MCF7 (Breast Cancer) | > 50 μg/ml | scirp.org |

| Compound 7g | A549 (Lung Cancer) | 3.92 µM | scienceopen.com |

| Compound 7g | T-47D (Breast Cancer) | 0.88 µM | scienceopen.com |

| Compound 7m | A549 (Lung Cancer) | 6.53 µM | scienceopen.com |

| Compound 7m | T-47D (Breast Cancer) | 0.75 µM | scienceopen.com |

| Compound 16a | MCF-7 (Breast Cancer) | 0.73 µM | nih.gov |

| Compound 16a | A549 (Lung Cancer) | 1.64 µM | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies of Pyrazolylthiazole Systems

The biological activities of pyrazolylthiazole compounds are often rooted in their ability to inhibit specific enzymes or modulate cellular receptors. A series of 2-(1H-pyrazol-1-yl)thiazole compounds have been developed as selective antagonists for the prostaglandin (B15479496) E receptor 1 (EP1), a target for conditions like overactive bladder. nih.govbohrium.com

In the realm of enzyme inhibition, hybrid thiazolyl-pyrazoline derivatives have demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov Other pyrazolyl-thiazole derivatives have shown selective inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov

Furthermore, these compounds are significant as kinase inhibitors. Derivatives have been synthesized that act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). scienceopen.comnih.gov For instance, derivatives 16a, 18c, 18d, and 18f inhibit EGFR with IC50 values of 0.043, 0.226, 0.388, and 0.19 μM, respectively, and HER-2 with IC50 values of 0.032, 0.144, 0.195, and 0.201 μM, respectively. nih.gov A urea-containing derivative, 1-[2-(1-methyl-1H-pyrazol-5-yl)- nih.govnih.govscilit.comtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, was identified as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. nih.gov

Table 3: Enzyme and Receptor Activity of Selected Pyrazolylthiazole Derivatives

This table details the inhibitory or modulatory effects of specific pyrazolylthiazole compounds on various enzymes and receptors, including their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

| Compound Class/Derivative | Target | Activity Type | Potency (Ki or IC50) | Reference |

|---|---|---|---|---|

| Hybrid thiazolyl-pyrazolines (4a-k) | hCA I | Inhibition | Ki: 13.35-63.79 nM | nih.gov |

| Hybrid thiazolyl-pyrazolines (4a-k) | hCA II | Inhibition | Ki: 7.01-115.80 nM | nih.gov |

| Hybrid thiazolyl-pyrazolines (4a-k) | AChE | Inhibition | Ki: 17.89-48.05 nM | nih.gov |

| Compound 12 | EP1 Receptor | Antagonist | Good activity | nih.gov |

| Compound 16a | COX-2 | Inhibition | S.I. = 134.6 | nih.gov |

| Compound 16a | EGFR | Inhibition | IC50 = 0.043 µM | nih.gov |

| Compound 16a | HER-2 | Inhibition | IC50 = 0.032 µM | nih.gov |

| Compound 21 | NAMPT | Activation | Potent activity | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of the pyrazolylthiazole system exhibit notable antioxidant properties. nih.gov The primary mechanism for this activity is their ability to act as radical scavengers. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay is a common method used to evaluate this capacity. nih.govnih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. pensoft.net

Studies on various pyrazole derivatives have demonstrated their ability to scavenge not only DPPH radicals but also other reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (•O2−), and nitric oxide (NO). nih.gov For example, certain pyrazole compounds strongly inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity in thrombin-stimulated platelets, indicating a protective effect against oxidative stress. mdpi.com This antioxidant activity was also confirmed in endothelial cells. nih.govmdpi.com The antioxidant potential is often compared to standard compounds like ascorbic acid or butylated hydroxytoluene (BHT). nih.gov

Table 4: Antioxidant Activity of Selected Pyrazole Derivatives

This table showcases the radical scavenging activity of various pyrazole-containing compounds as determined by different antioxidant assays.

| Compound Class/Derivative | Assay Method | Activity/Result | Reference |

|---|---|---|---|

| Triazole/pyrazole containing thiazoles (12a-l) | DPPH Scavenging | Remarkable activity | nih.gov |

| Pyrazolylbenzothiazines (1a-b) | DPPH Scavenging | Showed antioxidant activity | |

| 3,5-diarylpyrazoline X | DPPH, •OH, •O2−, NO Scavenging | Excellent radical scavenging activity | nih.gov |

| Thienyl-pyrazoles (5g) | DPPH Scavenging | IC50 = 0.245 ± 0.01 µM | nih.gov |

| Thienyl-pyrazoles (5h) | Hydroxyl Radical Scavenging | IC50 = 0.892 ± 0.01 µM | nih.gov |

| Pyrazole compounds (4a, 4f, 4g) | DPPH Scavenging | Good antioxidant activity | mdpi.com |

Evaluation of Other Specific Bioactivities (e.g., Anthelmintic, Insecticidal, Plant Growth Regulatory) at a Mechanistic Level

Beyond the aforementioned activities, pyrazolylthiazole systems have been investigated for other specialized biological applications.

Insecticidal Activity: Novel N-pyridylpyrazole thiazole derivatives have been developed as potent insecticides against various lepidopteran pests like Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. mdpi.comresearchgate.net Compound 7g, for instance, exhibited excellent insecticidal activity with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L against these pests, respectively. mdpi.com The likely mode of action for the methylpyrazole-thiazole scaffold involves the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), a known target for neonicotinoid insecticides. vulcanchem.com This hybridization of pyrazole and thiazole pharmacophores may also help mitigate the resistance that is prevalent with existing insecticides. vulcanchem.com

Anthelmintic Activity: Pyrazole derivatives have shown promise as anthelmintic agents. In studies using the model nematode Caenorhabditis elegans, certain benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were found to inhibit the growth of the worms at low micromolar concentrations. nih.gov Rather than killing the worms outright, these compounds strongly inhibited their development, preventing most larvae from progressing past the L1 stage. nih.gov

Plant Growth Regulatory Activity: Synthetic low molecular weight heterocyclic compounds, including pyrazole derivatives, have been shown to possess plant growth regulating properties. researchgate.net Their mechanism of action appears to mimic that of natural plant hormones, exhibiting auxin- and cytokinin-like effects on cell division, elongation, and differentiation, which are fundamental processes in plant organogenesis. researchgate.net

Table 5: Specific Bioactivities of Pyrazolylthiazole and Related Derivatives

This table summarizes the insecticidal, anthelmintic, and plant growth regulatory effects of selected pyrazole-containing compounds, detailing the target organism and observed effect.

| Compound/Derivative Class | Bioactivity | Target Organism/System | Observed Effect/Potency | Reference |

|---|---|---|---|---|

| Compound 7g | Insecticidal | Plutella xylostella | LC50 = 5.32 mg/L | mdpi.com |

| Compound 7g | Insecticidal | Spodoptera exigua | LC50 = 6.75 mg/L | mdpi.com |

| Compound 7g | Insecticidal | Spodoptera frugiperda | LC50 = 7.64 mg/L | mdpi.com |

| Derivative 7h | Insecticidal | Aphis fabae | 85.7% mortality at 12.5 mg/L | vulcanchem.com |

| Benzopyrano[2,3-c]pyrazol-4(2H)-ones (36, 38, 40) | Anthelmintic | Caenorhabditis elegans | Inhibited growth at ~1-3 µM | nih.gov |

| Synthetic Pyrazole Derivatives | Plant Growth Regulation | Plant cells | Auxin- and cytokinin-like effects | researchgate.net |

Diverse Applications of Pyrazolylthiazole Chemical Entities in Advanced Sciences

Ligand Design and Coordination Chemistry of Pyrazolylthiazole Derivatives

The unique structural arrangement of the pyrazolylthiazole core, which combines a π-electron deficient pyrazole (B372694) ring with a thiazole (B1198619) moiety, makes it an exceptional candidate for ligand design in coordination chemistry. researchgate.netresearchgate.netnih.gov The nitrogen atoms in both the pyrazole and thiazole rings act as excellent coordination sites for a wide range of metal ions. researchgate.netnih.gov

The synthesis of pyrazolylthiazole derivatives is often achieved through multi-step reaction sequences. nih.govacs.org A common strategy involves the initial synthesis of a pyrazole-containing intermediate, such as a pyrazole-4-carbaldehyde, which is then reacted to form the thiazole ring. nih.gov For instance, the condensation of acetyl thiophene (B33073) with phenyl hydrazine (B178648) can lead to a hydrazone intermediate, which is then cyclized to form a pyrazole ring. Subsequent reaction with thiosemicarbazide (B42300) and substituted phenacyl bromides yields the final pyrazolyl-thiazole derivatives. nih.gov Another approach involves the reaction of substituted acetophenones with diethyl oxalate, followed by reaction with phenylhydrazine (B124118) to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. These intermediates can then be modified and cyclized to introduce the thiazole ring. acs.org

The coordination chemistry of these ligands is rich and varied. The bidentate N,N-chelation from the pyrazole and thiazole nitrogens allows for the formation of stable complexes with various transition metals, including cobalt (Co), zinc (Zn), iron (Fe), and palladium (Pd). researchgate.netnih.govresearchgate.net The specific substituents on both the pyrazole and thiazole rings can be systematically modified to fine-tune the steric and electronic properties of the ligand. This modulation influences the coordination geometry, stability, and reactivity of the resulting metal complexes. researchgate.net For example, the introduction of bulky groups can create specific coordination pockets, while electron-donating or withdrawing groups can alter the electron density at the metal center.

The table below summarizes the synthesis and coordination aspects of some pyrazolylthiazole derivatives.

| Derivative Type | Synthetic Precursors | Metal Ions Coordinated | Reference |

| Pyrazolyl-thiazole derivatives of thiophene | Acetyl thiophene, phenyl hydrazine, thiosemicarbazide, phenacyl bromides | Not specified in study | nih.gov |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole | Substituted acetophenones, diethyl oxalate, phenylhydrazine | Not specified in study | acs.org |

| Pyrazolyl-thiazole substituted pyridines | Pyrazolecarbothiamide, 3-chloropentane-2,4-dione | Not specified in study | semanticscholar.org |

Catalytic Applications of Pyrazolylthiazole-Based Systems

The metal complexes of pyrazolylthiazole derivatives are emerging as promising catalysts in various organic transformations. The ability to systematically tune the ligand's properties allows for the rational design of catalysts with high activity and selectivity. researchgate.netnih.gov

Palladium(II) complexes of thiazole derivatives have demonstrated significant catalytic activity. For instance, a Pd(II)-thiazole complex has been successfully employed as a reusable catalyst for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov This reaction benefits from the mild conditions and high yields afforded by the catalyst. The catalytic efficiency of such complexes is attributed to the electronic properties of the metal center, which are modulated by the thiazole ligand. nih.gov

Furthermore, the pyrazole moiety itself is a key component in catalytically active systems. Protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in the reaction, have been utilized in catalysis. nih.gov These complexes have shown activity in reactions such as the dehydrogenation of formic acid and the disproportionation of hydrazine. nih.gov The proton-responsive nature of the pyrazole unit can facilitate substrate activation and bond cleavage steps in the catalytic cycle. nih.gov

While direct catalytic applications of 2-(1-methyl-1H-pyrazol-5-yl)thiazole are still under exploration, the known catalytic activities of related pyrazole and thiazole complexes suggest significant potential. The combination of the pyrazole and thiazole motifs in a single ligand framework offers the possibility of developing bifunctional or cooperative catalysts.

| Catalytic System | Reaction Catalyzed | Key Features | Reference |

| Pd(II)-thiazole complex | Three-component synthesis of pyrazole-4-carbonitriles | Reusable catalyst, mild conditions, ultrasonic irradiation | nih.gov |

| Protic pincer-type iron complex | Disproportionation of hydrazine | Proton-responsive ligand, N-N bond cleavage | nih.gov |

| Pyridine-appended protic pyrazolylpyridine iridium(III) complex | Dehydrogenation of formic acid | Proton transfer from the protic pyrazole arm | nih.gov |

Exploration of Pyrazolylthiazole Compounds in Optoelectronics and Materials Science

Pyrazolylthiazole derivatives exhibit interesting photophysical properties that make them attractive for applications in optoelectronics and materials science. nih.govnih.gov The extended π-conjugated system encompassing both heterocyclic rings can give rise to fluorescence and other desirable optical characteristics. researchgate.netresearchgate.net

Studies on structurally related compounds have shown that the introduction of a pyrazolyl substituent can significantly influence the photophysical and photochemical properties of a molecule. nih.gov Pyrazoline derivatives, for example, can act as ligands that form fluorescent complexes with metal ions, making them suitable for use as chemosensors. researchgate.net Similarly, pyrazolone-based azo dyes have been shown to possess fluorescence properties. nih.govresearchgate.net

The combination of pyrazole and thiazole rings offers a versatile platform for designing new functional materials. The ability of these compounds to self-assemble through noncovalent interactions, such as π-stacking and hydrogen bonding, is crucial for crystal engineering. rsc.org By carefully selecting substituents, it is possible to control the solid-state packing of these molecules, leading to materials with specific structural and, consequently, functional properties. rsc.org

The unique electronic characteristics of the thiazole ring, combined with the properties of the pyrazole moiety, make these compounds candidates for the development of materials with tailored electronic and optical properties. nih.govsmolecule.com This includes potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

| Compound Type | Observed Property | Potential Application | Reference |

| Pyrazolyl-substituted pyrazine (B50134) derivatives | Fluorescence emission | Optoelectronics | nih.gov |

| Pyrazoline derivative ligands | Formation of fluorescent metal complexes | Chemosensors | researchgate.net |

| Pyrazolone-based azo-dyes | Fluorescence | Fluorescent materials | nih.govresearchgate.net |

| Pyrazolyl-thiazole derivatives | Controlled crystal packing via noncovalent interactions | Crystal engineering, functional materials | rsc.org |

| 5-N-Arylaminothiazoles | Enhanced emission upon zinc complexation | Zinc sensing | nih.gov |

Emerging Frontiers and Future Perspectives in 2 1 Methyl 1h Pyrazol 5 Yl Thiazole Research

Innovations in Synthetic Methodologies for Pyrazolylthiazole Hybrid Molecules

The development of efficient and versatile synthetic routes is crucial for exploring the chemical space of pyrazolylthiazole hybrids. Recent innovations have moved beyond classical methods toward more sophisticated and sustainable approaches.

One prominent innovation is the adoption of multicomponent reactions (MCRs) . A facile, one-pot synthesis of thiazolyl-pyrazole derivatives has been achieved by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds at room temperature. acgpubs.org This method is advantageous due to its short reaction times, high yields, simple work-up procedures, and environmentally benign nature, as it proceeds under neat (solvent-free) conditions. acgpubs.orgresearchgate.net

Another key area of innovation involves the use of novel and strategically designed building blocks . Researchers have synthesized 3-Bromoacetyl-4-(2-naphthoyl)-1-phenyl-1H-pyrazole as a key intermediate for constructing a series of naphthoyl-(3-pyrazolyl)thiazole hybrids. nih.gov This was achieved through its reaction with various thiosemicarbazones. Similarly, new series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized via the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. acs.orgnih.gov These approaches allow for the systematic introduction of diverse substituents to probe structure-activity relationships.

Furthermore, efficient cyclization and condensation strategies continue to be refined. For instance, novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been produced in high yields (77–90%) from the reaction of pyrazolin-N-thioamides with ketones like ethyl 2-chloro-3-oxobutanoate. nih.gov The synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives has also been successfully achieved through the condensation of a pyrazol-5(4H)-one precursor with various aromatic amines. tandfonline.com

| Synthetic Innovation | Key Reactants/Building Blocks | Resulting Hybrid Molecule Type | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot Multicomponent Reaction | 3-(2-bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | 4-hydroxy-3-(thiazol-4-yl)-pyran-2-one derivatives | Short reaction time, high yields, solvent-free | acgpubs.org |

| Novel Building Block Strategy | 3-Bromoacetyl-4-(2-naphthoyl)-1-phenyl-1H-pyrazole, Thiosemicarbazones | Naphthoyl-(3-pyrazolyl)thiazole hybrids | Allows construction of complex, targeted hybrids | nih.gov |

| Cyclocondensation | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide, Substituted phenacyl bromides | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Efficient route to diverse aryl-substituted derivatives | acs.orgnih.gov |

| Targeted Cyclization | Pyrazolin-N-thioamides, Ethyl 2-chloro-3-oxobutanoate | 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | High yields (77-90%) for complex tri-heterocyclic systems | nih.gov |

Advanced Computational Modeling for De Novo Pyrazolylthiazole Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with enhanced potency and selectivity. digitellinc.com For pyrazolylthiazole research, these methods provide deep insights into molecular properties and interactions, guiding synthetic efforts and reducing the need for extensive trial-and-error screening.

Molecular docking is widely used to predict the binding affinity and interaction patterns of pyrazolylthiazole derivatives with specific biological targets. nih.gov Studies have successfully used docking to screen new derivatives against targets like the epidermal growth factor receptor (EGFR) kinase, with results showing a strong correlation between predicted binding affinities and experimentally observed anticancer activity. nih.gov This technique helps visualize how a ligand fits into a protein's active site, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for biological activity. digitellinc.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for optimizing the pyrazolylthiazole pharmacophore. ijsdr.org By generating 2D and 3D QSAR models, researchers can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijsdr.org These models identify key molecular descriptors (e.g., steric, electrostatic, polar surface area) that positively or negatively influence activity, providing a roadmap for designing new chemical entities (NCEs) with improved therapeutic potential. ijsdr.org

Density Functional Theory (DFT) calculations are employed to understand the fundamental electronic properties of the molecules. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (ΔE) helps to assess the chemical stability and reactivity of the compounds. nih.gov DFT has also been used to investigate the relative stability of different tautomeric forms of pyrazole (B372694) derivatives and to elucidate their antioxidant mechanisms, such as the preference for Hydrogen Atom Transfer (HAT) over other pathways. sci-hub.se

| Computational Method | Application in Pyrazolylthiazole Research | Key Insights Gained | Software/Tools Mentioned | Reference |

|---|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., EGFR, bacterial enzymes). | Identification of key binding interactions; supports experimental findings of biological activity. | Schrodinger, Discovery Studio, VMD | nih.govdigitellinc.comnih.govijsdr.org |

| QSAR (2D and 3D) | Optimizing pharmacophores for specific activities (e.g., anticancer). | Correlates chemical structure with biological activity; guides the design of new, more potent compounds. | V-Life MDS | ijsdr.org |

| Density Functional Theory (DFT) | Analyzing electronic properties, chemical stability, and reaction mechanisms. | Understanding HOMO-LUMO energy gaps, chemical reactivity, and preferred antioxidant mechanisms. | Not specified | nih.govsci-hub.se |

| Virtual Screening | Screening designed compounds against criteria like Lipinski's rule of five. | Filters large libraries of designed compounds to select those with drug-like properties for synthesis. | V-Life MDS (Combilib, Lead grow) | ijsdr.org |

Identification of Novel Molecular Targets and Therapeutic Applications

The hybrid pyrazolylthiazole scaffold has proven to be a versatile pharmacophore, demonstrating efficacy across a range of therapeutic areas by interacting with multiple molecular targets. ekb.egnih.gov

In oncology , these compounds have shown significant potential. Derivatives have been identified as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial targets in liver and breast cancer therapy. nih.govijsdr.org Certain naphthyl pyrazolyl thiazole (B1198619) derivatives exhibited promising cytotoxicity against human breast cancer cell lines (MCF-7, T47D, and MDA-MB231). researchgate.net Molecular docking and biological assays have also pointed to other targets, including xanthine (B1682287) oxidase and carbonic anhydrases IX and XII, which are implicated in cancer cell metabolism and proliferation. nih.govacs.org

In the field of infectious diseases , pyrazolylthiazole derivatives have emerged as promising antimicrobial and antifungal agents. researchgate.net Studies have reported significant activity against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus mirabilis) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. acs.orgnih.govnih.gov The mechanism is believed to involve the inhibition of essential bacterial enzymes. digitellinc.com Furthermore, the scaffold has shown potential as an antitubercular agent against Mycobacterium tuberculosis. nih.govnih.gov

Beyond cancer and infections, research has uncovered other potential applications. The ability of these compounds to scavenge free radicals has led to their evaluation as antioxidant agents . nih.gov Additionally, certain pyrazoline-thiazolidinone conjugates have been investigated for their anti-inflammatory and antitrypanosomal activities, showing promising effects against Trypanosoma brucei. nih.govnih.gov

| Therapeutic Application | Molecular Target/Pathway | Example Derivative Class | Key Research Finding | Reference |

|---|---|---|---|---|

| Anticancer (Liver, Breast) | EGFR, HER-2 Kinases | Naphthoyl-pyrazolylthiazole hybrids | Compound 18c showed potent EGFR/HER-2 inhibition and induced apoptosis in HepG2 cells. | nih.gov |

| Anticancer | Carbonic Anhydrase IX & XII | Thiopyrano[2,3-d]thiazole-pyrazole hybrids | Compounds 7e and 7i were identified as potent and selective inhibitors of CAIX and CAXII. | acs.org |

| Antimicrobial | Bacterial enzymes (e.g., FabH, FabG) | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Broad-spectrum activity against various bacterial and fungal strains. | nih.govdigitellinc.comnih.gov |

| Antioxidant | Free radical scavenging (DPPH, hydroxyl radicals) | Pyrazolyl–thiazole derivatives of thiophene (B33073) | Compounds showed notable antioxidant activity in scavenging assays. | nih.gov |

| Antitrypanosomal | Trypanosoma brucei targets | 5-Pyrazoline substituted 4-thiazolidinones | Demonstrated promising influence against Trypanosoma brucei. | nih.gov |

| Antitubercular | Mycobacterium tuberculosis targets | Pyrazole-tethered thiazoles | Scaffold recognized for potential antimycobacterial and antitubercular activity. | nih.govnih.gov |

Expanding Applications beyond Traditional Medicinal Chemistry

While the primary focus of pyrazolylthiazole research has been medicinal chemistry, the unique structural and electronic properties of this scaffold suggest potential applications in other scientific and industrial fields. The broader classes of pyrazole and thiazole compounds are known for their utility in diverse areas, pointing to future directions for their hybrid derivatives. researchgate.netmdpi.com

In agrochemicals , pyrazole-based compounds are already established as effective herbicides, fungicides, and insecticides. researchgate.netnih.gov Given that many fungal pathogens in agriculture are similar to those affecting humans, the demonstrated antifungal properties of pyrazolylthiazole hybrids could be translated into the development of new crop protection agents. researchgate.net Their structural stability and tunable properties make them excellent candidates for creating next-generation agrochemicals.

In materials science , pyrazole derivatives are known for their use as fluorescent substances and dyes. mdpi.com The extended π-conjugated system present in many pyrazolylthiazole structures could be exploited to create novel organic dyes for textiles, imaging, or electronic displays. Furthermore, the scaffold's ability to coordinate with metal ions opens up its use as a component in molecular sensors . mdpi.com Specifically designed pyrazolylthiazole derivatives could act as chemosensors for the selective and sensitive detection of environmentally or biologically important ions. mdpi.com

The field of coordination and organometallic chemistry also presents opportunities. The nitrogen and sulfur atoms within the pyrazolylthiazole structure can act as ligands, binding to metal centers to form stable complexes. researchgate.net These complexes could find applications in catalysis, potentially mediating a variety of organic transformations with high efficiency and selectivity.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)thiazole, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling pyrazole and thiazole precursors. A common approach is cyclocondensation of 1-methyl-1H-pyrazole-5-amine with thiazole-forming reagents (e.g., α-haloketones or thioureas) under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysts : Cu(I) or Pd-based catalysts improve cross-coupling efficiency .

- Temperature control : Reflux at 80–120°C minimizes side reactions .

Optimization : Use thin-layer chromatography (TLC) to monitor progress and adjust stoichiometry iteratively .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

Employ a multi-technique approach:

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity of pyrazole and thiazole moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .

- Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (>95%) .

Advanced: How do electronic effects of substituents on the pyrazole ring influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-donating methyl group at N1 stabilizes the pyrazole ring, reducing electrophilicity at C4. This impacts:

- Coupling efficiency : Electron-withdrawing groups (e.g., NO) on the thiazole may enhance reactivity in Suzuki-Miyaura couplings .

- Regioselectivity : DFT calculations predict preferential bonding at the thiazole C2 position due to orbital symmetry .

Methodology : Use Hammett plots to correlate substituent σ values with reaction rates .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Dose-response standardization : Use IC/EC values across multiple cell lines .

- Impurity profiling : HPLC-MS identifies trace byproducts (e.g., oxidation at the thiazole sulfur) that may interfere .

- Structural analogs : Compare activities of derivatives (e.g., fluorinated vs. methylated pyrazoles) to isolate pharmacophores .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates .

- QSAR models : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with activity data .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Answer:

- pH stability : The compound is prone to hydrolysis in acidic conditions (pH <3) due to thiazole ring opening. Store in neutral buffers .

- Thermal stability : Decomposition occurs above 150°C; DSC/TGA data recommend storage at ≤–20°C .

Advanced: What spectroscopic techniques differentiate this compound from its regioisomers?

Answer:

- IR spectroscopy : Characteristic C=N stretches (1640–1680 cm) and thiazole C-S vibrations (690–710 cm) .

- NMR : Pyrazole H5 resonates as a singlet (δ 7.8–8.2 ppm), while thiazole H4/H5 show coupling (J = 3–4 Hz) .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.